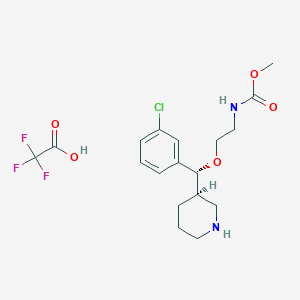
Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) is a complex chemical compound that has attracted significant attention in various scientific fields due to its unique structure and properties. This compound features a 3-chlorophenyl group, a piperidine ring, and a trifluoroacetate group, which together contribute to its distinct chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) generally involves several steps, each requiring precise conditions to ensure the correct formation of the compound.
Synthesis of the Piperidine Intermediate: : The preparation starts with the synthesis of the piperidine intermediate. This can be achieved through the hydrogenation of pyridine derivatives or via reductive amination of suitable carbonyl compounds with ammonia or amines.
Formation of the Chlorophenyl Derivative: : The 3-chlorophenyl moiety is typically introduced via a substitution reaction. This can involve the reaction of a chlorobenzene derivative with a suitable nucleophile.
Coupling Reaction: : The key step involves coupling the piperidine intermediate with the 3-chlorophenyl derivative. This is usually done using a base catalyst under controlled temperature and pressure conditions.
Introduction of the Carbamate Group: : The carbamate group is introduced through a reaction with an appropriate chloroformate, often in the presence of a base such as triethylamine.
Final Trifluoroacetate Formation:
Industrial Production Methods: In industrial settings, the production of Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) follows the same principles but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized under certain conditions to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can yield alcohols or amines from the compound.
Substitution: : Nucleophilic or electrophilic substitution can modify the phenyl or piperidine rings.
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) for hydrolysis.
Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used but often include ketones, aldehydes, alcohols, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in developing new materials and catalysts.
Biology: Biologically, it is used in the study of enzyme interactions and as a potential inhibitor for various biochemical pathways.
Medicine: In medicine, the compound is researched for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neural receptors.
Industry: Industrially, the compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) exerts its effects involves interaction with specific molecular targets. These targets may include neural receptors, enzymes, and other proteins. The compound's unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Unique Features: What sets this compound apart from similar compounds is its combination of a 3-chlorophenyl group, a piperidine ring, and a trifluoroacetate ester. This unique arrangement of functional groups provides it with distinct chemical properties and biological activities.
Similar Compounds:Methyl 2-((3-chlorophenyl)((piperidin-3-yl)Methoxy)ethylcarbaMate: : Lacks the trifluoroacetate group, which may reduce its stability or reactivity.
Methyl 2-((R)-(3-chlorophenyl)(piperidin-4-yl)Methoxy)ethylcarbaMate: : The change in the piperidine ring position can alter its binding affinity to targets.
Methyl 2-((R)-(4-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate: : The position of the chlorine atom in the phenyl ring can impact the compound's electronic properties and reactivity.
Overall, Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) is a versatile and valuable compound in various fields of research due to its unique structure and properties.
Eigenschaften
IUPAC Name |
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3.C2HF3O2/c1-21-16(20)19-8-9-22-15(13-5-3-7-18-11-13)12-4-2-6-14(17)10-12;3-2(4,5)1(6)7/h2,4,6,10,13,15,18H,3,5,7-9,11H2,1H3,(H,19,20);(H,6,7)/t13-,15+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVECGAGRNXWTGM-PBCQUBLHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCOC(C1CCCNC1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NCCO[C@H]([C@@H]1CCCNC1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClF3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2971439.png)
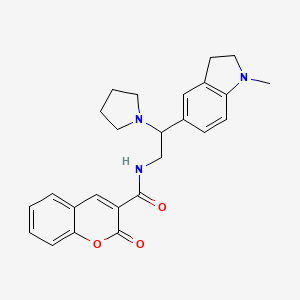
![1-[(3-Fluorophenyl)methyl]-4-methylpiperazine](/img/structure/B2971441.png)
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2971444.png)
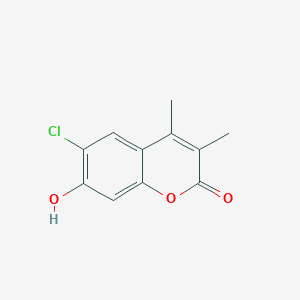
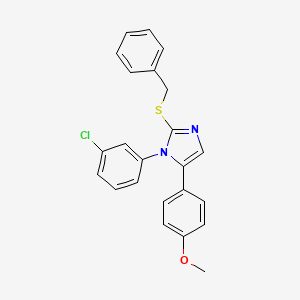
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine](/img/structure/B2971448.png)
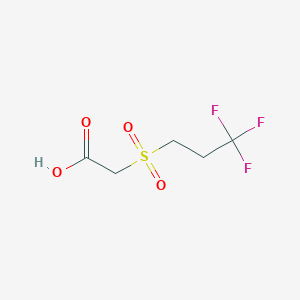
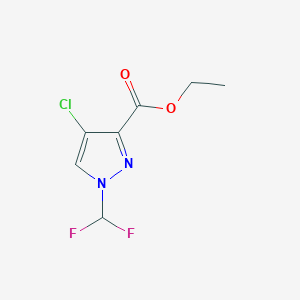

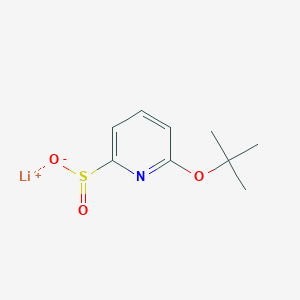
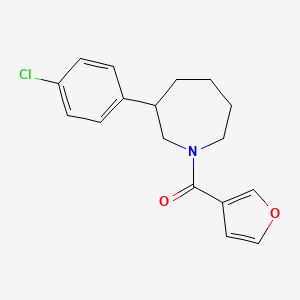
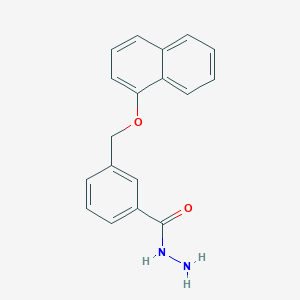
![4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B2971462.png)
